cis (2,3)-Dihydro Tetrabenazine-d6
Description
Contextualizing Deuterated Analogues in Contemporary Pharmacological and Metabolic Investigations
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), has become an invaluable technique in modern drug discovery and development. researchgate.netjuniperpublishers.com This process, known as deuteration, leverages the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during chemical reactions, including metabolic processes. researchgate.net
This fundamental principle has several important applications in pharmacological and metabolic research:
Investigating Metabolic Pathways: By selectively placing deuterium atoms at sites on a molecule that are vulnerable to metabolism, researchers can slow down these metabolic reactions. This allows for a more detailed investigation of a drug's metabolic fate, helping to identify primary and alternative metabolic pathways. thalesnano.comosti.gov In some cases, slowing one pathway can lead to "metabolic switching," where the drug is processed through alternative routes, providing deeper insight into its biotransformation. osti.govnih.gov
Modulating Pharmacokinetic Profiles: Slowing the rate of metabolism can alter a drug's pharmacokinetic properties. nih.gov This can lead to a longer biological half-life, increased systemic exposure, and potentially a more stable concentration of the drug in the body over time. researchgate.netjuniperpublishers.com
Use as Analytical Standards: Deuterated compounds are essential tools in analytical chemistry, particularly in mass spectrometry. thalesnano.com They are used as internal standards to improve the accuracy and precision of quantitative measurements of drugs and their metabolites in biological samples. thalesnano.comnih.gov
The ability to trace, quantify, and understand the behavior of chemical compounds within biological systems is fundamental to developing safer and more effective therapeutic agents, and deuteration provides a refined method for achieving this. thalesnano.comnih.gov
Significance of cis (2,3)-Dihydro Tetrabenazine-d6 as a Specialized Research Probe and Metabolite Standard
Tetrabenazine (B1681281) is extensively metabolized in the body, primarily through the reduction of its keto group, which results in the formation of various stereoisomers of dihydrotetrabenazine (B1670615) (DHTBZ). nih.govnih.gov These metabolites, including the cis (2,3) isomer, are pharmacologically active. pharmaffiliates.com this compound is the deuterium-labeled version of this specific active metabolite. medchemexpress.comacanthusresearch.com
The primary significance of this deuterated compound lies in its role as a stable isotope-labeled internal standard for bioanalytical studies. medchemexpress.comacanthusresearch.com In research settings, particularly those involving drug development and clinical pharmacology, it is crucial to accurately measure the concentration of drugs and their metabolites in biological matrices like plasma or urine.
Mass spectrometry is the analytical technique of choice for this purpose due to its high sensitivity and specificity. thalesnano.com The research process involves:
Adding a known quantity of this compound to a biological sample containing the non-deuterated metabolite.
Processing the sample for analysis.
Analyzing the sample using liquid chromatography-mass spectrometry (LC-MS).
Because the deuterated standard is chemically identical to the analyte but has a different mass (due to the six heavier deuterium atoms), the mass spectrometer can distinguish between the two. spectroscopyonline.comyoutube.com Any loss of the analyte during sample preparation or variability in the instrument's response will also affect the internal standard. By comparing the signal of the analyte to the known concentration of the deuterated standard, researchers can calculate the exact concentration of the metabolite with high precision and accuracy. thalesnano.comnih.gov This makes this compound an indispensable tool for pharmacokinetic studies of tetrabenazine and its deuterated analogue, deutetrabenazine.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | nih.gov |
| Synonyms | (-)-d6-beta-Htbz, (2R,3S,11bS)-Dihydrotetrabenazine-D6, Deutetrabenazine metabolite M5 | nih.gov |
| CAS Number | 1351947-42-6 | nih.govclearsynth.com |
| Molecular Formula | C₁₉H₂₃D₆NO₃ | acanthusresearch.comclearsynth.com |
| Molecular Weight | 325.5 g/mol | nih.govclearsynth.com |
Properties
Molecular Formula |
C₁₉H₂₃D₆NO₃ |
|---|---|
Molecular Weight |
325.48 |
Synonyms |
rel-(2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-d6; (2α,3α,11bα)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3_x000B_-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-d6 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Derivatization of Cis 2,3 Dihydro Tetrabenazine D6
Strategic Stereoselective Synthesis of Dihydrotetrabenazine (B1670615) Isomers
The biological activity of dihydrotetrabenazine is highly dependent on its stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the arrangement of atoms in three-dimensional space is crucial.
Enantiomeric and Diastereomeric Control in Synthetic Pathways
The synthesis of specific stereoisomers of dihydrotetrabenazine is a key focus in medicinal chemistry. nih.gov Tetrabenazine (B1681281) itself possesses a benzoquinolizine core with a specific spatial relationship between its alkyl substituents. nih.gov The synthesis of enantiomerically pure tetrabenazine has been a significant goal for chemists. nih.govnih.gov
All eight possible stereoisomers of dihydrotetrabenazine have been synthesized and evaluated as VMAT2 inhibitors. nih.gov Research has demonstrated that the (2R,3R,11bR)-dihydrotetrabenazine isomer exhibits the highest binding affinity for VMAT2, even slightly more potent than its parent compound, (+)-tetrabenazine. nih.gov This highlights the critical role of the (3R,11bR)-configuration in the interaction with the VMAT2 receptor. nih.gov
Several strategies have been employed to achieve stereocontrol in the synthesis of tetrabenazine and its derivatives. One approach involves the use of asymmetric organic catalysts. For instance, a Mannich-Michael reaction utilizing L-proline as an asymmetric catalyst has been developed for the stereoselective synthesis of (+)-tetrabenazine. google.com This method is noted for its efficiency and for being a more environmentally friendly alternative to some traditional synthetic routes that may rely on expensive heavy metal catalysts. google.com Other methods have utilized chiral resolution techniques, such as the use of camphorsulfonic acids to separate enantiomers, which can produce optically pure tetrabenazine enantiomers in high yields. nih.gov The separation of enantiomers can also be achieved using preparative chiral High-Performance Liquid Chromatography (HPLC). nih.govumich.edu
The ability to selectively synthesize or isolate specific stereoisomers is paramount, as different isomers can have vastly different biological activities. For example, the biological activity of α-dihydrotetrabenazine is primarily associated with the (+)-isomer, which has a much higher affinity for its target compared to the (-)-isomer. umich.edu
Regiospecific Introduction of Deuterium (B1214612) Labels
The introduction of deuterium at specific positions within a molecule can significantly alter its properties, particularly its metabolic stability. advancedsciencenews.comnih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond, leading to a reduced rate of metabolism. advancedsciencenews.comclinicalschizophrenia.net In the context of cis (2,3)-Dihydro Tetrabenazine-d6, the "d6" designation indicates that six hydrogen atoms have been replaced by deuterium.
The synthesis of deutetrabenazine, a deuterated analog of tetrabenazine, involves the specific incorporation of deuterium into the methoxy (B1213986) groups at the 9 and 10 positions of the benzoquinolizine ring. google.comgoogle.com One patented process for preparing deutetrabenazine starts with dopamine (B1211576) hydrochloride and involves a series of reactions to construct the core structure. google.com A key intermediate in this synthesis is d6-6,7-Dimethoxy-3,4-dihydroisoquinoline, where the deuterium atoms are introduced via the use of d3-Iodomethane. google.com This illustrates a method for the regiospecific introduction of deuterium labels early in the synthetic sequence.
Late-stage functionalization is another powerful strategy for introducing deuterium into molecules. acs.org This involves the direct exchange of hydrogen for deuterium on a nearly complete molecule, which can be more efficient than carrying the isotopic label through a multi-step synthesis. acs.org Various catalytic methods, including those using iridium or rhodium catalysts with D2O as the deuterium source, have been developed for the site-selective deuteration of organic molecules. acs.org Such methods offer precise control over the location of deuterium incorporation. advancedsciencenews.combrightspec.com
Advanced Methodologies for Isotopic Labeling and Their Research Applications
Isotopic labeling is an indispensable tool in drug discovery and development, enabling detailed studies of a compound's metabolic fate, target engagement, and distribution in biological systems.
Deuterium Incorporation for Metabolic Tracing and Pathway Elucidation
The incorporation of deuterium into drug candidates is a strategy used to improve their pharmacokinetic profiles. nih.govacs.org By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic breakdown can be slowed. nih.govnih.gov This can lead to a longer drug half-life and potentially a more favorable side-effect profile due to altered plasma concentrations of the parent drug and its metabolites. clinicalschizophrenia.net
This modification of metabolic pathways through deuteration is a key aspect of metabolic tracing. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can elucidate the primary sites of metabolism. acs.orgnih.gov Deuterium metabolic imaging (DMI) is an emerging technique that uses deuterium-labeled substrates to non-invasively monitor metabolic processes in vivo, offering a powerful tool for studying the biochemical fate of labeled compounds. escholarship.org
Radioisotopic Labeling for Receptor Binding Assays and Preclinical Imaging (e.g., Tritium, Carbon-11)
Radioisotopic labeling is essential for quantitative studies of drug-receptor interactions and for visualizing the distribution of a drug in the body. nih.govnih.gov Tritium ([³H]) and carbon-11 (B1219553) ([¹¹C]) are commonly used radioisotopes for labeling small molecules like tetrabenazine and its derivatives.
Tritium labeling is particularly useful for in vitro receptor binding assays. giffordbioscience.com Tritiated ligands allow for the precise measurement of binding affinity (Ki) and receptor density (Bmax) in tissue homogenates. nih.gov The synthesis of the single active enantiomer of dihydrotetrabenazine, (+)-2R, 3R, 11bR-dihydrotetrabenazine, in a tritium-labeled form has provided an optimal radioligand for in vitro studies of VMAT2. umich.edu These assays are crucial for understanding the structure-activity relationship of different isomers and derivatives. nih.gov However, it is important to ensure the radiochemical purity of the labeled ligand, as decomposition products can sometimes bind to the receptor and interfere with the measurements. nih.gov
Carbon-11 is a positron-emitting isotope with a short half-life, making it suitable for preclinical and clinical imaging studies using Positron Emission Tomography (PET). nih.gov PET imaging with [¹¹C]-labeled tetrabenazine or its analogs allows for the non-invasive visualization and quantification of VMAT2 in the living brain. nih.gov This has significant applications in the study of neurological disorders where VMAT2 density is altered, such as Parkinson's disease. nih.govnih.gov The ability to prepare the single active enantiomer of dihydrotetrabenazine labeled with carbon-11 has been a significant advancement for in vivo VMAT2 imaging. umich.edu
Interactive Data Tables
Table 1: VMAT2 Binding Affinities of Dihydrotetrabenazine Stereoisomers
| Stereoisomer | Configuration | VMAT2 Binding Affinity (Ki, nM) |
| (+)-2 | (2R,3R,11bR) | 3.96 |
| (-)-2 | (2S,3S,11bS) | >10,000 |
| (+)-3 | (2S,3R,11bR) | 68.3 |
| (-)-3 | (2R,3S,11bS) | >10,000 |
| (+)-4 | (2R,3S,11bR) | >10,000 |
| (-)-4 | (2S,3R,11bS) | 1,460 |
| (+)-5 | (2S,3S,11bR) | 2,120 |
| (-)-5 | (2R,3R,11bS) | >10,000 |
| (+)-Tetrabenazine | (3R,11bR) | 4.47 |
| (-)-Tetrabenazine | (3S,11bS) | >10,000 |
| Data sourced from a study on the preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. nih.gov |
Table 2: Isotopically Labeled Tetrabenazine Derivatives and Their Applications
| Labeled Compound | Isotope | Application |
| Deutetrabenazine | Deuterium (d6) | Altered metabolic profile for pharmacokinetic studies. nih.gov |
| (+)-[³H]Dihydrotetrabenazine | Tritium (³H) | In vitro receptor binding assays for VMAT2. umich.edu |
| (+)-[¹¹C]Dihydrotetrabenazine | Carbon-11 (¹¹C) | In vivo preclinical imaging of VMAT2 via PET. umich.edu |
| [¹⁴C]-Deutetrabenazine | Carbon-14 (¹⁴C) | Mass balance and metabolite profiling studies. nih.gov |
Stereochemical Characterization and Its Influence on Molecular Interactions
Absolute Configuration and Relative Stereochemistry of cis-(2,3)-Dihydro Tetrabenazine-d6
The core structure of dihydrotetrabenazine (B1670615) possesses three chiral centers, leading to the possibility of eight stereoisomers. nih.gov The specific isomer, cis-(2,3)-Dihydro Tetrabenazine-d6, is chemically named (2S,3S,11bS)-3-isobutyl-9,10-bis(methoxy-d3)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol. clearsynth.com This nomenclature precisely defines the absolute configuration at each chiral center as (2S, 3S, 11bS).
The relative stereochemistry, indicated by "cis," signifies that the substituents at the C-2 and C-3 positions are on the same side of the molecule's ring structure. This is in contrast to the "trans" isomers. The absolute configuration of the biologically active (+)-α-dihydrotetrabenazine has been determined to be (2R, 3R, 11bR). umich.edu Conversely, the (-)-α-dihydrotetrabenazine isomer possesses the (2S, 3S, 11bS) absolute configuration. umich.edu
X-ray crystallography has been a pivotal technique in determining the absolute configuration of these isomers. For instance, the crystal structure of (-)-α-9-O-desmethyldihydrotetrabenazine was analyzed to establish its absolute configuration as (2S, 3S, 11bS). umich.edu This information was then used to deduce the configurations of the corresponding α-dihydrotetrabenazine enantiomers. umich.edu
Advanced Structural Analysis Techniques for Deuterated Stereoisomers
The characterization of deuterated stereoisomers like cis-(2,3)-Dihydro Tetrabenazine-d6 necessitates sophisticated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying individual dihydrotetrabenazine isomers in biological samples. nih.govnih.gov This technique allows for the separation and specific detection of each stereoisomer, which is crucial for understanding their individual pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is another essential technique used to separate enantiomers of dihydrotetrabenazine. nih.gov Furthermore, two-dimensional Nuclear Magnetic Resonance (NMR) techniques are employed to verify the stereochemistry and conformation of dihydrotetrabenazine derivatives. acs.org For definitive structural elucidation, X-ray crystallography provides unambiguous determination of the absolute configuration of these molecules. umich.edunih.gov
Structure-Activity Relationships of Dihydrotetrabenazine Isomers in In Vitro Systems
The stereochemistry of dihydrotetrabenazine isomers profoundly influences their biological activity. This is most evident in their differential interactions with their primary molecular target, VMAT2.
The binding of dihydrotetrabenazine to VMAT2 is highly stereospecific. nih.govnih.gov Extensive research has demonstrated that the different stereoisomers exhibit vastly different affinities for this transporter. nih.gov
The (+)-α-isomer of dihydrotetrabenazine, which has the (2R,3R,11bR) configuration, consistently shows the highest affinity for VMAT2. nih.govnih.gov In contrast, the (-)-isomer is significantly less active. nih.gov Specifically, the (+)-isomer displays a high affinity with a Ki value of approximately 0.97 nM, while the (-)-isomer is essentially inactive with a Ki in the micromolar range. nih.gov
Studies on all eight stereoisomers of dihydrotetrabenazine have revealed that the (2R,3R,11bR)-dihydrotetrabenazine ((+)-2) exhibits the highest affinity for VMAT2, with a Ki of 3.96 nM. nih.gov This affinity is even slightly greater than that of (+)-tetrabenazine. nih.gov The (3R,11bR) configuration has been identified as a key determinant for high-affinity binding to VMAT2. nih.gov
The deuteration of tetrabenazine (B1681281) to form deutetrabenazine results in four deuterated dihydrotetrabenazine (deuHTBZ) stereoisomers. nih.gov Among these, the [+]-α-deuHTBZ and [+]-β-deuHTBZ are potent VMAT2 inhibitors. nih.gov However, the most abundant circulating metabolite, [-]-α-deuHTBZ, is a relatively weak VMAT2 inhibitor. nih.gov
The following interactive table summarizes the VMAT2 binding affinities for various dihydrotetrabenazine isomers:
| Compound | Configuration | VMAT2 Binding Affinity (Ki, nM) |
| (+)-α-dihydrotetrabenazine | (2R,3R,11bR) | 0.97 nih.gov |
| (-)-α-dihydrotetrabenazine | (2S,3S,11bS) | ~2200 nih.gov |
| (+)-2 | (2R,3R,11bR) | 3.96 nih.gov |
| (-)-2 | (2S,3S,11bS) | 202 nih.gov |
| (+)-3 | (2S,3R,11bR) | 13.4 nih.gov |
| (-)-3 | (2R,3S,11bS) | 714 nih.gov |
| (+)-4 | (2R,3S,11bR) | 71.1 nih.gov |
| (-)-4 | (2S,3R,11bS) | 4630 nih.gov |
This table is populated with data from cited research articles.
The profound differences in binding affinities among the dihydrotetrabenazine stereoisomers underscore the high degree of stereospecificity in their molecular recognition by VMAT2. nih.govnih.gov The specific three-dimensional arrangement of the atoms in the (+)-α-isomer allows for optimal interaction with the binding pocket of the VMAT2 protein. nih.gov
This stereospecificity is a fundamental principle in pharmacology, where the precise fit between a ligand and its receptor determines the biological response. In the case of dihydrotetrabenazine, the (2R,3R,11bR) configuration appears to present the necessary pharmacophoric elements in the correct spatial orientation to engage with key amino acid residues within the VMAT2 binding site, leading to high-affinity binding and potent inhibition of the transporter's function. nih.gov The significantly lower affinity of the other isomers suggests that even minor changes in the stereochemistry disrupt this critical molecular interaction. nih.govnih.gov
Metabolic Transformations and Deuterium Isotope Effects in Non Clinical Models
Identification and Comprehensive Profiling of Deuterated Metabolites of Tetrabenazine (B1681281) and Deuterated Tetrabenazine
Deutetrabenazine, a deuterated analog of tetrabenazine, undergoes extensive metabolism primarily by hepatic enzymes. nih.gov Following oral administration, it is rapidly and extensively converted to its main active metabolites, deuterated α-dihydrotetrabenazine (α-HTBZ-d6) and β-dihydrotetrabenazine (β-HTBZ-d6). nih.govpatsnap.com The specific compound of interest, cis-(2,3)-Dihydrotetrabenazine-d6, corresponds to (-)-β-dihydrotetrabenazine-d6, one of the stereoisomers of β-HTBZ-d6. nih.gov
The metabolic pathway of deutetrabenazine is qualitatively identical to that of tetrabenazine, meaning no new metabolites are formed due to deuteration. nih.govnih.gov The primary metabolic steps involve reduction of the ketone group in deutetrabenazine to form the dihydrotetrabenazine (B1670615) metabolites, followed by O-demethylation. nih.gov The deuteration is specifically at the methoxy (B1213986) groups, which slows down the subsequent O-demethylation of the active metabolites. nih.govresearchgate.net
Studies have confirmed that the metabolic profile of [14C]-deutetrabenazine shows no novel plasma or urinary metabolites compared to [14C]-tetrabenazine. nih.govnih.gov This indicates that the deuteration does not alter the fundamental metabolic routes but rather influences the rate at which these transformations occur.
In Vitro Metabolic Transformations of cis-(2,3)-Dihydrotetrabenazine-d6
Enzyme-Mediated Biotransformation Studies (e.g., Carbonyl Reductase, Cytochrome P450 Enzymes)
The initial metabolic conversion of deutetrabenazine to its dihydro-metabolites, including cis-(2,3)-Dihydrotetrabenazine-d6, is mediated by carbonyl reductases. nih.govnih.gov This reduction of the parent drug to its active metabolites is a rapid process and is not significantly affected by the deuterium (B1214612) substitution at the remote methoxy groups. nih.gov
The subsequent metabolism of the active dihydro-metabolites, such as cis-(2,3)-Dihydrotetrabenazine-d6, is primarily carried out by cytochrome P450 enzymes, with CYP2D6 being the major contributor. nih.govresearchgate.netnih.gov This step involves the O-demethylation of the methoxy groups. The presence of deuterium at these positions significantly impacts the rate of this reaction. In vitro studies using human hepatic microsomes have demonstrated that the C-D bonds in the deuterated methoxy groups of the HTBZ metabolites are more resistant to cleavage by CYP2D6 compared to the C-H bonds in the non-deuterated counterparts. nih.gov This resistance to metabolism is a direct consequence of the kinetic isotope effect.
Investigation of Deuterium Isotope Effects on Reaction Rates and Metabolic Pathways
The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). clinicalschizophrenia.netnih.gov The cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by enzymes like CYP450. nih.govnih.gov This phenomenon, known as the kinetic isotope effect, leads to a slower rate of metabolism for deuterated compounds. acs.org
For cis-(2,3)-Dihydrotetrabenazine-d6, the deuterium substitution at the methoxy groups leads to a significant reduction in the rate of its CYP2D6-mediated O-demethylation. nih.govguidetopharmacology.org This slower metabolism of the active metabolite is a key feature of deutetrabenazine's design, aiming to prolong its therapeutic effect. patsnap.com The slower metabolic degradation of the active metabolites can also lead to a "metabolic switching" phenomenon, where alternative metabolic pathways may become more prominent, although no new metabolites have been identified. nih.gov
Pharmacokinetic Characterization in Preclinical Animal Models
Systemic Exposure and Elimination Kinetics of Deuterated Metabolites in Animal Systems
Preclinical studies in animal models, such as rodents, have been conducted to characterize the pharmacokinetics of deuterated tetrabenazine metabolites. However, there are notable species differences in the pharmacokinetic effects of deuteration between rodents and humans. In rodents, administration of equal doses of deutetrabenazine and tetrabenazine resulted in comparable half-lives and less than a two-fold increase in the area under the curve (AUC) for the deuterated α- and β-dihydrotetrabenazine metabolites. fda.gov This contrasts with human studies where deuteration leads to a more pronounced increase in half-life and exposure. fda.gov These differences may be attributed to variations in CYP enzyme activities between species. fda.gov
Analysis of Metabolic Stability and Half-Life Modulations Due to Deuteration in Animal Models
The primary goal of deuteration in tetrabenazine is to improve its metabolic stability and, consequently, extend the half-life of its active metabolites. nih.govjuniperpublishers.com The replacement of hydrogen with deuterium at the metabolically labile methoxy groups makes the molecule more resistant to enzymatic degradation. nih.gov This increased stability leads to a slower clearance of the active metabolites from the body.
In animal models, while the effect is less pronounced than in humans, deuteration still leads to an observable increase in the metabolic stability of the dihydrotetrabenazine metabolites. fda.gov This results in a prolonged half-life and increased systemic exposure (AUC) of compounds like cis-(2,3)-Dihydrotetrabenazine-d6 compared to their non-deuterated counterparts. fda.gov The enhanced stability and longer half-life contribute to more stable plasma concentrations of the active metabolites over the dosing interval.
Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Tetrabenazine Metabolites in Humans (for comparison)
Summary of Deuterium Isotope Effect on Metabolism
Molecular and Cellular Pharmacology of Cis 2,3 Dihydro Tetrabenazine D6
Elucidation of Mechanism of Action at Vesicular Monoamine Transporter 2 (VMAT2)
The primary mechanism of action of cis-(2,3)-Dihydrotetrabenazine-d6, a deuterated metabolite of tetrabenazine (B1681281), is the inhibition of the vesicular monoamine transporter 2 (VMAT2). ncats.io VMAT2 is a crucial protein located on the membrane of synaptic vesicles within neurons. nih.govva.gov Its function is to transport monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine, from the cytoplasm into these vesicles for storage and subsequent release into the synapse. ontosight.aidroracle.ai By inhibiting VMAT2, cis-(2,3)-Dihydrotetrabenazine-d6 and its non-deuterated counterpart disrupt this process, leading to a depletion of monoamines from nerve terminals. droracle.aidrugbank.com This reduction in the amount of available neurotransmitters for release is believed to be the basis of its therapeutic effects in managing hyperkinetic movement disorders.
The interaction between tetrabenazine and its metabolites with VMAT2 is thought to be a two-step process. elifesciences.orgnih.govelifesciences.org Initially, the inhibitor binds to the lumenal-open conformation of the transporter with lower affinity. elifesciences.orgnih.govelifesciences.org This is followed by a conformational change in the VMAT2 protein, resulting in a high-affinity, "dead-end" occluded complex. elifesciences.orgnih.govelifesciences.org This complex effectively traps the transporter, preventing it from cycling and transporting monoamines. elifesciences.orgnih.gov
Quantitative Analysis of Binding Kinetics and Equilibrium Parameters (Kᵢ, IC₅₀) in In Vitro Assays
The binding affinity of dihydrotetrabenazine (B1670615) isomers to VMAT2 has been quantified in various in vitro studies. The (+)-α-dihydrotetrabenazine isomer demonstrates a high affinity for VMAT2 in rat brain striatum, with a reported Kᵢ value of 0.97 ± 0.48 nM. ncats.io In contrast, the (-)-isomer shows significantly weaker activity, with a Kᵢ of 2.2 ± 0.3 µM. ncats.io The α-HTBZ isomer is reported to be 2-3 times more potent in its VMAT2 binding affinity than the β-HTBZ isomer.
Studies have also highlighted the stereospecificity of this binding. The (+)-α-dihydrotetrabenazine isomer exhibits a 3 to 4 times greater affinity for VMAT2 compared to its beta counterpart. In a study using tritiated dihydrotetrabenazine ([³H]TBZOH) binding in human platelets, the dissociation constant (Kd) was found to be in the nanomolar range, further indicating high-affinity binding. nih.gov
| Compound/Isomer | Parameter | Value | Species/Tissue |
| (+)-α-Dihydrotetrabenazine | Kᵢ | 0.97 ± 0.48 nM | Rat brain striatum |
| (-)-α-Dihydrotetrabenazine | Kᵢ | 2.2 ± 0.3 µM | Rat brain striatum |
| [³H]TBZOH | Kₐ | 2.93 ± 0.84 nM | Human platelets (MDD patients) |
| [³H]TBZOH | Kₐ | 3.63 ± 0.56 nM | Human platelets (Controls) |
Subcellular Localization and Direct Interaction with VMAT2 Protein Complexes
Cis-(2,3)-Dihydrotetrabenazine-d6, as a VMAT2 inhibitor, exerts its effects at the subcellular level within monoaminergic neurons. va.gov VMAT2 is predominantly located on the membranes of synaptic vesicles. nih.govva.gov The binding of dihydrotetrabenazine occurs directly with the VMAT2 protein. elifesciences.org Structural studies have begun to elucidate the specific binding site, revealing that tetrabenazine binds within a pocket formed by the transmembrane helices of VMAT2. nih.gov This interaction involves key amino acid residues, and mutagenesis studies have shown that altering these residues can significantly reduce the binding affinity of dihydrotetrabenazine. elifesciences.org The binding of the inhibitor induces a conformational change that locks the transporter in an occluded state, preventing its function. elifesciences.orgnih.govelifesciences.org
Comparative Pharmacological Characterization of Deuterated vs. Non-Deuterated Forms in In Vitro Models
The defining feature of cis-(2,3)-Dihydrotetrabenazine-d6 is the strategic replacement of hydrogen atoms with deuterium (B1214612) at key metabolic sites. This deuteration does not alter the fundamental pharmacological properties of the molecule; both the deuterated and non-deuterated forms have similar specificity for VMAT2. neurology.orgtaylorandfrancis.com The primary difference lies in their metabolic stability.
Deuterium forms a stronger covalent bond with carbon compared to hydrogen, a phenomenon known as the kinetic isotope effect. nih.gov In the context of dihydrotetrabenazine, this slows down its metabolism, which is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.gov This attenuated metabolism leads to a longer half-life and increased systemic exposure of the active deuterated metabolites compared to their non-deuterated counterparts. neurology.orgnih.govnih.gov
| Parameter | Deuterated (α+β)-HTBZ (from SD-809) | Non-Deuterated (α+β)-HTBZ (from TBZ) |
| Half-life (hours) | 8.6 | 4.8 |
| AUCinf (ng•hr/mL) | 542 | 261 |
| Cmax (ng/mL) | 74.6 | 61.6 |
Investigation of Off-Target Receptor Interactions in Experimental Systems
While the primary pharmacological target of dihydrotetrabenazine isomers is VMAT2, some studies have investigated potential off-target interactions. The different stereoisomers of dihydrotetrabenazine exhibit varying affinities for other receptors. taylorandfrancis.com For instance, while (+)-α-HTBZ and (+)-β-HTBZ are potent VMAT2 inhibitors, the [-]-α-HTBZ and [-]-β-HTBZ isomers have been shown to have some interactions at dopaminergic, serotonergic, and adrenergic receptor sites. taylorandfrancis.com
One study noted that [-]-α-HTBZ, a major metabolite of tetrabenazine, has a lower potency for VMAT2 inhibition but displays increased affinity for other central nervous system targets, which could contribute to off-target effects. researchgate.net Another source mentions that the dihydrotetrabenazine metabolites have varying affinities for dopamine D1 and D2 receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. taylorandfrancis.com However, tetrabenazine itself shows weak in vitro binding affinity for the dopamine D2 receptor (Ki = 2100 nM). drugbank.com Further research is needed to fully characterize the off-target binding profile of cis-(2,3)-Dihydrotetrabenazine-d6 and its clinical relevance.
Advanced Analytical Methodologies for Research Applications
Development and Validation of Quantitative Assays for cis (2,3)-Dihydro Tetrabenazine-d6 in Biological Matrices
The accurate measurement of this compound in biological matrices such as plasma is crucial for understanding its behavior in the body. The development and validation of quantitative assays are therefore a primary focus of bioanalytical research. These assays must be sensitive, specific, and reproducible to provide reliable data for pharmacokinetic and metabolic studies.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the quantification of tetrabenazine (B1681281) and its metabolites in biological fluids due to its high sensitivity and specificity. nih.govbiocompare.com Validated LC-MS/MS methods allow for the simultaneous determination of multiple analytes, which is highly efficient for pharmacokinetic studies. nih.gov
Research has led to the development of simple, rapid, and sensitive LC-MS/MS assays for the simultaneous quantification of tetrabenazine and its active metabolites, α-dihydrotetrabenazine (α-DHTBZ) and β-dihydrotetrabenazine (β-DHTBZ), in human plasma. nih.gov In these methods, a deuterated analog, such as tetrabenazine-d7, is often used as an internal standard (IS) to ensure accuracy. nih.gov The analytes are typically extracted from plasma using solid-phase extraction (SPE) and separated on a C18 reversed-phase column. nih.gov Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction-monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. nih.govbiocompare.com
For instance, a validated method demonstrated linearity over a concentration range of 0.01–5.03 ng/mL for tetrabenazine and 0.50–100 ng/mL for its dihydro-metabolites. nih.gov The short run time of 2.5 minutes per sample allows for high-throughput analysis, a significant advantage in clinical studies. nih.gov In studies comparing deutetrabenazine with tetrabenazine, LC-MS/MS is the analytical method of choice for determining the plasma concentrations of the parent drugs and their respective metabolites. nih.gov For the quantification of unlabeled analytes, the corresponding deuterium-labeled compounds serve as internal standards, and the reverse is true for the measurement of deuterated analytes. nih.gov The lower limit of quantification (LLOQ) for both unlabeled and deuterated analytes has been established at 0.100 ng/mL for the parent drug and between 0.200 ng/mL and 0.500 ng/mL for its various metabolites. nih.gov
The following table summarizes typical mass transitions used in LC-MS/MS methods for the analysis of tetrabenazine and its metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tetrabenazine (TBZ) | 318.0 | 220.0 |
| α-Dihydrotetrabenazine (α-DHTBZ) | 320.2 | 302.4 |
| β-Dihydrotetrabenazine (β-DHTBZ) | 320.3 | 165.2 |
| Tetrabenazine-d7 (IS) | 325.1 | 220.0 |
| Data sourced from a validated LC-MS/MS method for the quantification of tetrabenazine and its metabolites. biocompare.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Isotopic Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. nih.gov In the context of isotopic analysis, GC-MS can be used to determine the extent of deuterium (B1214612) incorporation in metabolites. researchgate.netsigmaaldrich.com This is achieved by measuring the relative abundance of ions with different mass-to-charge ratios, which correspond to the unlabeled and deuterium-labeled versions of the molecule. nih.gov
While LC-MS/MS is more commonly employed for the quantitative analysis of tetrabenazine and its metabolites in biological fluids, GC-MS offers potential for specific applications in isotopic analysis. nih.govnih.gov For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of polar analytes like dihydrotetrabenazine (B1670615). The choice of derivatizing agent is critical for achieving good chromatographic peak shape and sensitive detection.
The primary challenge in using GC-MS for compounds like this compound is the potential for thermal degradation in the injector or column and the need for robust derivatization procedures. However, for studies focused specifically on the isotopic purity and the stability of the deuterium label, GC-MS can provide valuable complementary information to LC-MS/MS. The technique is particularly useful in mechanistic studies of drug metabolism where understanding the precise location and stability of isotopic labels is important. sigmaaldrich.com
Application of Deuterated Standards in Metabolomic and Pharmacokinetic Research
Deuterated internal standards are invaluable tools in metabolomic and pharmacokinetic research, ensuring precision and accuracy in quantitative analysis. sigmaaldrich.com The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in bioanalytical methods, particularly for LC-MS/MS. mmu.ac.ukresearchgate.net
A key advantage of using a deuterated standard is its ability to compensate for matrix effects. mmu.ac.uk Matrix effects, caused by other components in a biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. mmu.ac.uk Since a deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar matrix effects. researchgate.net By calculating the ratio of the analyte response to the internal standard response, these effects can be effectively normalized, leading to more reliable data. mmu.ac.uk
The following table illustrates the impact of deuteration on the pharmacokinetic parameters of total (α+β)-dihydrotetrabenazine (HTBZ).
| Parameter | Tetrabenazine | Deutetrabenazine |
| Mean Elimination Half-life (t½) | ~4.5 hours | ~9.0 hours |
| Mean Overall Exposure (AUC₀₋inf) | Increased by ~2-fold | Increased by ~2-fold |
| Mean Peak Plasma Concentration (Cmax) | Marginal Increase | Marginal Increase |
| Data from a comparative study in healthy volunteers. nih.govnih.gov |
Chromatographic Separation Techniques for Stereoisomeric Analysis in Research Samples
Tetrabenazine and its metabolite dihydrotetrabenazine possess chiral centers, leading to the existence of multiple stereoisomers. The separation and analysis of these stereoisomers are critical, as they can exhibit different pharmacological activities and pharmacokinetic profiles. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for stereoisomeric analysis. researchgate.netnih.gov
The separation of tetrabenazine stereoisomers can be challenging due to their structural similarity. Chiral HPLC, using a chiral stationary phase (CSP), is a common approach for resolving enantiomers and diastereomers. The choice of the CSP and the mobile phase composition are crucial for achieving successful separation. For example, a Chiralpak IC column with an ethanol-based mobile phase has been used for the analytical separation of tetrabenazine enantiomers.
In addition to chiral HPLC, other advanced chromatographic techniques can be applied. Ultra-high performance liquid chromatography (UHPLC) offers higher resolution and faster analysis times compared to conventional HPLC, which can be advantageous for complex separations. The coupling of these separation techniques with mass spectrometry provides the sensitivity and selectivity required for the analysis of stereoisomers in low-concentration research samples.
Research has shown that the different stereoisomers of dihydrotetrabenazine have significantly different binding affinities for the vesicular monoamine transporter 2 (VMAT2), the primary target of tetrabenazine. For instance, (2R,3R,11bR)-dihydrotetrabenazine shows the highest affinity for VMAT2. Therefore, the ability to separate and quantify individual stereoisomers is essential for correlating specific configurations with pharmacological effects.
Emerging Research Perspectives and Future Directions
Utility in Radioligand Development for Preclinical Imaging Research and Probe Design
The development of specific, high-affinity radioligands is crucial for non-invasively studying the density and function of neuroreceptors and transporters in the brain using techniques like Positron Emission Tomography (PET). Dihydrotetrabenazine (B1670615) (DTBZ) derivatives have become vital tools for imaging VMAT2, which is a key biomarker for neurodegenerative diseases such as Parkinson's and Huntington's disease. nih.govgoogle.com The strategic labeling of these molecules with positron-emitting isotopes allows for the visualization and quantification of VMAT2 in living subjects.
Initially, DTBZ was labeled with Carbon-11 (B1219553) ([¹¹C]-DTBZ). nih.gov While effective, the short half-life of ¹¹C (approximately 20 minutes) limits its widespread clinical use, as it requires an on-site cyclotron. nih.govnih.gov This limitation has spurred research into developing analogs with longer-lived isotopes, such as Fluorine-18 (¹⁸F), which has a half-life of about 110 minutes, making it more practical for distribution to clinical PET centers. nih.govresearchgate.net
Recent advancements have focused on creating deuterated and fluorinated versions of DTBZ to enhance imaging properties. A notable example is the development of D6-[¹⁸F]FP-(+)-DTBZ, a deuterated VMAT2 tracer. nih.gov A first-in-human study validated this novel tracer as safe and effective for imaging VMAT2 binding sites. It demonstrated significant uptake in brain regions with high densities of monoamine neurons, such as the caudate and putamen. nih.gov The deuteration in this tracer enhances its metabolic stability, leading to greater retention in VMAT2-rich areas and a stronger, more accurate PET signal. nih.gov This heightened sensitivity is critical for detecting subtle changes in VMAT2 expression, which is valuable for monitoring disease progression and the effects of therapeutic interventions. nih.gov
Researchers have also explored labeling DTBZ derivatives with Copper-64 (⁶⁴Cu), which has an even longer half-life of 12.7 hours. nih.gov This would further increase the availability of VMAT2 imaging agents. Studies on such derivatives confirmed that the chemical modifications required for labeling did not compromise the specific binding affinity for VMAT2. nih.gov The ongoing development of these novel radioligands, including deuterated variants like cis-(2,3)-Dihydrotetrabenazine-d6, underscores their significant potential to improve preclinical and clinical research in neurodegenerative disorders. nih.gov
| Radiotracer | Isotope | Half-Life | Key Finding | Reference(s) |
| [¹¹C]-DTBZ | Carbon-11 | ~20 min | Useful for VMAT2 imaging but limited by short half-life requiring an on-site cyclotron. | nih.gov |
| [¹⁸F] Analogs of DTBZ | Fluorine-18 | ~110 min | Longer half-life increases availability for routine clinical PET studies. | nih.govresearchgate.net |
| D6-[¹⁸F]FP-(+)-DTBZ | Fluorine-18 | ~110 min | Deuteration improves metabolic stability and PET signal, making it a valuable tool for clinical evaluation of Parkinson's disease. | nih.gov |
| ⁶⁴Cu-CB-TE2A-(+)-DTBZ | Copper-64 | 12.7 hrs | Long-lived tracer with specific VMAT2 binding affinity, potentially increasing accessibility for imaging. | nih.gov |
Contributions to Fundamental Understanding of Isotope Effects in Drug Metabolism Research
The study of cis-(2,3)-Dihydrotetrabenazine-d6 and its parent compound, deutetrabenazine, provides a clear and clinically relevant example of the kinetic isotope effect (KIE) in drug metabolism. scientificupdate.com The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. scientificupdate.com In pharmacology, this principle is leveraged by replacing hydrogen atoms with deuterium (B1214612) atoms at specific sites of metabolic activity. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. scientificupdate.com Consequently, metabolic processes that involve the cleavage of this bond proceed more slowly. scientificupdate.comnih.gov
In the case of tetrabenazine (B1681281), the active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), are primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme through O-demethylation. nih.govnih.gov In deutetrabenazine, the hydrogen atoms on the two O-methyl groups are replaced with deuterium (O-CD₃). nih.gov This deuteration does not alter the metabolic pathway itself but significantly slows down the rate of O-demethylation of the active metabolites. nih.gov
Research has demonstrated that this slowing of metabolism has profound pharmacokinetic consequences:
Increased Half-Life: The half-lives of the active deuterated metabolites are nearly doubled compared to their non-deuterated counterparts. nih.gov
Greater Exposure: The total systemic exposure (Area Under the Curve, AUC) to the active metabolites is more than twofold greater for the deuterated form. nih.govnih.gov
Altered Peak Concentrations: Despite the increased exposure, the peak plasma concentrations (Cmax) of the deuterated metabolites are only marginally increased or, in some cases, lower at comparable total exposure. nih.govnih.gov
This improved pharmacokinetic profile, characterized by more sustained exposure and lower peak concentrations, is a direct result of the deuterium kinetic isotope effect. nih.gov The study of deuterated tetrabenazine metabolites like cis-(2,3)-Dihydrotetrabenazine-d6 has provided invaluable in-vivo data confirming the theoretical principles of KIE. nih.gov It serves as a successful case study for a "deuterium-switching" strategy in drug development, where an existing drug is modified to improve its metabolic stability and therapeutic profile. researchgate.netresearchgate.net
| Pharmacokinetic Parameter | Effect of Deuteration (Deutetrabenazine vs. Tetrabenazine) | Underlying Mechanism | Reference(s) |
| Metabolism Rate | Slower metabolism of active metabolites (α-HTBZ and β-HTBZ) by CYP2D6. | Kinetic Isotope Effect: The C-D bond in the O-CD₃ groups is stronger and breaks more slowly than the C-H bond. | scientificupdate.comnih.govnih.gov |
| Half-life (t₁/₂) | Nearly doubled for active metabolites. | Slower elimination due to reduced metabolic clearance. | nih.govresearchgate.net |
| Total Exposure (AUC) | More than twofold increase. | Slower metabolism leads to the drug remaining in the system for a longer duration. | nih.govnih.gov |
| Peak Concentration (Cmax) | Marginally increased or lower for a comparable total exposure. | Slower rate of formation and elimination of active metabolites leads to smaller peak-to-trough fluctuations. | nih.govnih.gov |
Potential as a Research Tool for Investigating VMAT2 Biology in Mechanistic and Disease Models
Cis-(2,3)-Dihydrotetrabenazine-d6 and its related compounds are invaluable research tools for exploring the biology of VMAT2 and its role in health and disease. taylorandfrancis.com VMAT2 is a protein responsible for packaging monoamine neurotransmitters (like dopamine (B1211576), serotonin (B10506), and norepinephrine) into synaptic vesicles for storage and subsequent release. taylorandfrancis.comnih.gov This function is critical for proper neuronal communication and is implicated in numerous neurological and psychiatric conditions. nih.gov
The ability of dihydrotetrabenazine derivatives to bind with high affinity and specificity to VMAT2 makes them excellent probes for studying this transporter. nih.gov In mechanistic studies, these compounds can be used to:
Quantify VMAT2 density in different brain regions and in various cell types. nih.gov
Investigate the transporter's role in monoamine storage and release under different physiological and pathological conditions. nih.gov
Explore the interaction of VMAT2 with various drugs, including substances of abuse like amphetamines and cocaine, whose actions are dependent on VMAT2 function. nih.gov
In disease models, particularly for Parkinson's disease, these compounds are of paramount importance. A reduction in VMAT2 levels is an early and key event in the degeneration of dopamine neurons. nih.govresearchgate.net Studies using animal models have shown that:
Mice with genetically reduced VMAT2 levels exhibit progressive loss of dopamine neurons and develop motor deficits that resemble Parkinson's disease. researchgate.netoup.com
In a primate model of Parkinson's, a decrease in VMAT2 was observed before significant dopamine neuron degeneration, suggesting it is an early pathogenic event. nih.gov
Conversely, increasing VMAT2 levels can be protective against neurotoxins and can enhance dopamine release. oup.com
Therefore, deuterated compounds like cis-(2,3)-Dihydrotetrabenazine-d6, especially when radiolabeled, allow researchers to non-invasively monitor changes in VMAT2 integrity in longitudinal studies of disease progression in animal models. This provides a powerful method to test the efficacy of potential neuroprotective therapies aimed at preserving VMAT2 function or protecting dopamine neurons. researchgate.net The stable isotopic label also makes it an ideal internal standard for quantitative mass spectrometry-based studies, enabling precise measurement of metabolite levels in complex biological samples from these disease models.
Q & A
[Basic] What are the established synthetic routes for cis (2,3)-Dihydro Tetrabenazine-d6, and how is its stereochemical integrity confirmed during synthesis?
The synthesis of this compound involves catalytic hydrogenation of the parent compound Tetrabenazine-d6 under controlled conditions, using deuterium gas or deuterated solvents to ensure isotopic incorporation . Stereochemical integrity is confirmed via ²H-NMR spectroscopy (e.g., 400 MHz in CDCl₃) to verify cis-configuration and rule out trans-diastereomers. X-ray crystallography may resolve ambiguities, particularly when hydrogenating tetrasubstituted double bonds, as demonstrated in studies on dihydroisoquinoline derivatives .
[Basic] Which analytical techniques are recommended to validate the isotopic purity and structural fidelity of this compound in pharmacokinetic studies?
- High-resolution mass spectrometry (HRMS) : Confirms deuterium incorporation (>98% isotopic purity) by comparing molecular ion clusters (e.g., [M+H]⁺ for C₁₉D₆H₁₉N₃O₂).
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantifies trace impurities (<0.1%) using C18 columns with acetonitrile/water gradients .
- ¹H/²H NMR : Distinguishes cis/trans isomers via coupling constants (e.g., J = 8–12 Hz for cis-dihydro protons) .
Cross-referencing with authenticated standards (e.g., Santa Cruz Biotechnology’s CAS 113627-25-1) ensures structural fidelity .
[Advanced] How can researchers design experiments to track the metabolic fate of this compound in vivo while accounting for potential deuterium isotope effects?
Parallel non-deuterated controls : Compare pharmacokinetic profiles to isolate isotope effects (e.g., altered Vmax/Km in CYP2D6-mediated metabolism).
Stable isotope tracing : Administer deuterated compound with ¹³C-glucose to track metabolic interactions via LC-HRMS .
Multi-compartmental modeling : Collect plasma, tumor, and cerebrospinal fluid samples at intervals (0–24 h) to quantify tissue-specific metabolite ratios. In triple-negative breast cancer models, this approach revealed tumor-selective accumulation of deuterated metabolites .
[Advanced] What strategies resolve contradictions in stereochemical assignments of this compound derivatives observed in different experimental conditions?
- Chiral HPLC : Use Chiralpak IG-3 columns with hexane/isopropanol (90:10) to separate diastereomers (retention time differences ≥2 min).
- Circular dichroism (CD) spectroscopy : Assign absolute configuration by comparing experimental CD spectra with DFT-simulated curves .
- Reaction condition optimization : Adjust hydrogenation pressure (1–5 atm H₂) and catalyst (Pd/C vs. PtO₂) to favor cis-selectivity, as higher pressures reduce trans-diastereomer formation .
[Advanced] How can multi-omics approaches be integrated with this compound tracing to elucidate its role in modulating neurotransmitter vesicle dynamics?
Proteomics : Co-administer deuterated compound with VMAT2 inhibitors and perform LC-MS/MS on synaptic vesicles to identify binding partners.
Metabolomics : Pair ²H-tracing with GC-MS to quantify deuterated dopamine and serotonin metabolites in striatal microdialysates.
Transcriptomics : Apply single-cell RNA-seq to dopaminergic neurons exposed to this compound, revealing compensatory pathways (e.g., upregulated SLC18A2). This mirrors methodologies linking m6A methylation to metabolic reprogramming in cancer .
Notes for Rigorous Research Design
- PICO Framework : Define Population (e.g., in vitro neuron models), Intervention (this compound dosage), Comparison (non-deuterated analog), Outcome (VMAT2 inhibition efficiency) .
- FINER Criteria : Ensure studies are Feasible (e.g., scalable synthesis), Novel (e.g., isotope effects in neurobiology), and Relevant (e.g., therapeutic insights for Huntington’s disease) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
